

Unveiling the Molecular Landscape of YLL545 Beyond VEGFR2: A Technical Guide

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Compound of Interest

Compound Name: YLL545

Cat. No.: B15570165

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Abstract

YLL545 is a novel small molecule inhibitor demonstrating potent anti-angiogenic and anti-tumor properties, primarily attributed to its high affinity and selectivity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). While the scientific literature extensively details its role as a VEGFR2 inhibitor, evidence suggests that its mechanism of action may extend to the modulation of other molecular players, albeit likely through indirect, downstream effects. This technical guide provides a comprehensive overview of the current understanding of **YLL545**'s molecular interactions beyond its principal target. We will delve into the reported downstream molecular changes, present standardized experimental protocols for identifying off-target effects, and visualize the known and putative signaling cascades.

YLL545: A Potent and Selective VEGFR2 Inhibitor

YLL545 has emerged as a promising anti-cancer agent, particularly in the context of triple-negative breast cancer.^{[1][2]} Its primary mechanism of action is the direct inhibition of VEGFR2, a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.^{[1][2][3]} By binding to VEGFR2, **YLL545** effectively blocks the downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.

Quantitative Data on VEGFR2 Inhibition

While specific IC50 or binding affinity values for **YLL545** against VEGFR2 are not consistently reported across all public literature, its potency is frequently compared to or shown to be greater than that of sorafenib, a known multi-kinase inhibitor with activity against VEGFR2.

Molecular Targets Beyond Direct VEGFR2 Inhibition: A VEGFR2-Independent Mechanism?

Research has indicated that **YLL545** can alter the expression of several molecules implicated in tumor angiogenesis that are not direct targets of the VEGF/VEGFR2 signaling axis. This suggests the possibility of a VEGFR2-independent mechanism of action, or more likely, a complex interplay of downstream effects stemming from potent VEGFR2 inhibition.

Altered Expression of Angiogenesis-Related Molecules

Studies have reported that **YLL545** treatment leads to changes in the expression levels of the following molecules:

- Integrin Alpha V (ITGAV)
- Endoglin (ENG)
- Thrombospondin 1 (THBS1)
- Fibronectin 1 (FN1)
- TEK Receptor Tyrosine Kinase (TEK or Tie2)

Currently, the public domain lacks quantitative data, such as IC50 or Kd values, to suggest a direct binding interaction between **YLL545** and these proteins. The observed changes are therefore considered to be downstream consequences of VEGFR2 inhibition.

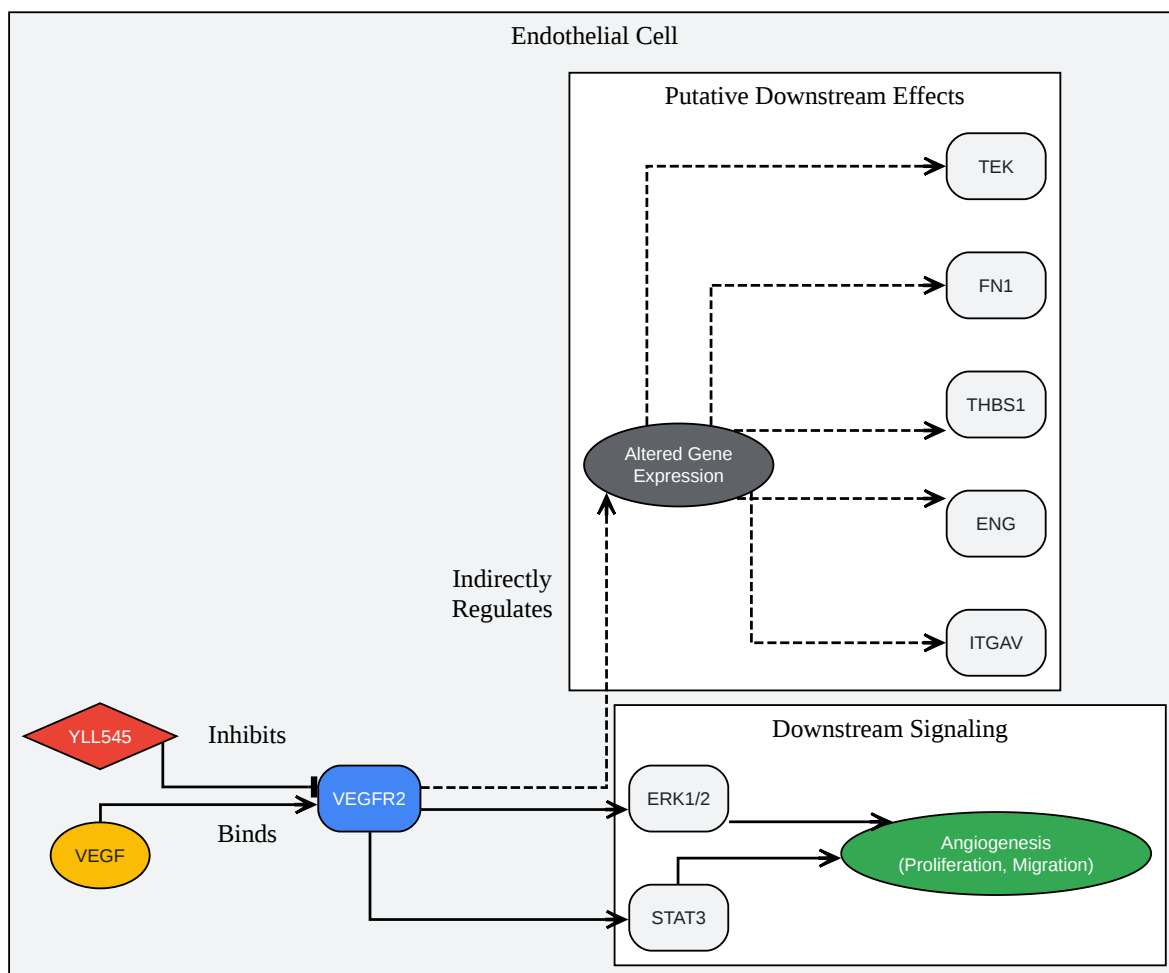
Quantitative Data Summary

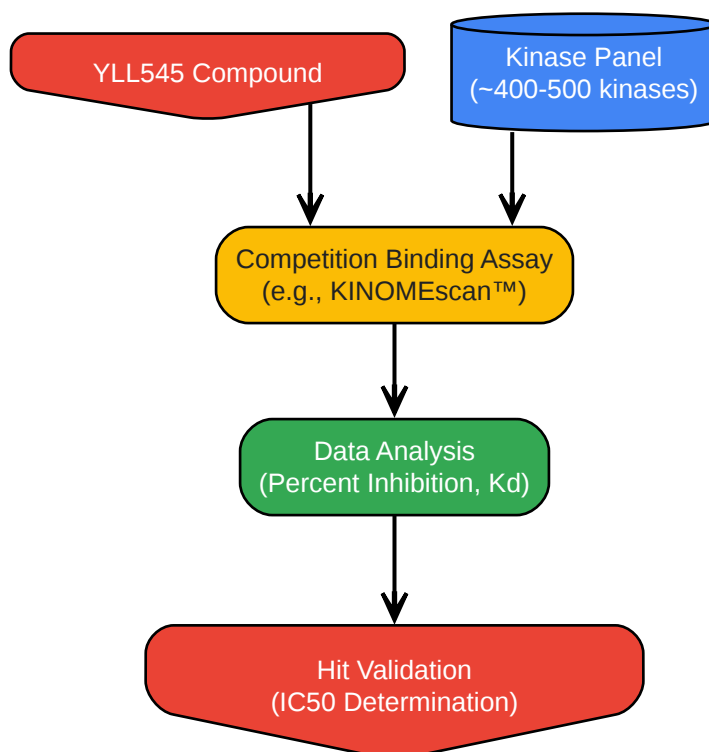
The following table summarizes the available information on the molecular targets of **YLL545**. It is important to note the absence of quantitative data for direct interactions beyond VEGFR2.

Target	Target Type	Assay Type	YLL545 Activity	Reference
VEGFR2	Receptor Tyrosine Kinase	Kinase Inhibition Assay	Potent Inhibitor (Potency comparable to or greater than Sorafenib)	
ITGAV	Integrin	Gene Expression Analysis	Altered Expression	
ENG	Receptor	Gene Expression Analysis	Altered Expression	
THBS1	Thrombospondin	Gene Expression Analysis	Altered Expression	
FN1	Glycoprotein	Gene Expression Analysis	Altered Expression	
TEK	Receptor Tyrosine Kinase	Gene Expression Analysis	Altered Expression	

Signaling Pathways

The primary signaling pathway inhibited by **YLL545** is the VEGFR2 cascade. The downstream effects on other molecules are likely a consequence of the disruption of this central pathway.





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References

- 1. The novel VEGF receptor 2 inhibitor YLL545 inhibits angiogenesis and growth in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
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